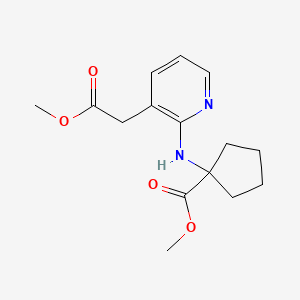
4,4,5,5-Tetramethyl-2-(4-nitro-3-phenoxyphenyl)-1,3,2-dioxaborolane
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(4-nitro-3-phenoxyphenyl)-1,3,2-dioxaborolane is an organoboron compound that features a dioxaborolane ring. Compounds of this type are often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-nitro-3-phenoxyphenyl)-1,3,2-dioxaborolane typically involves the reaction of a phenol derivative with a boronic acid or boronate ester under specific conditions. The reaction may require a catalyst, such as a palladium complex, and is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions using automated systems to ensure consistency and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reductants.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group acts as an electron-withdrawing group, facilitating the substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted phenoxy derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound may be used as probes or intermediates in the synthesis of biologically active molecules.
Medicine
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action for this compound in chemical reactions typically involves the formation of a boronate ester intermediate, which then participates in cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura reactions.
4,4,5,5-Tetramethyl-2-(4-bromo-3-phenoxyphenyl)-1,3,2-dioxaborolane: A similar compound with a bromine substituent instead of a nitro group.
4,4,5,5-Tetramethyl-2-(4-methoxy-3-phenoxyphenyl)-1,3,2-dioxaborolane: A similar compound with a methoxy substituent.
Uniqueness
The presence of the nitro group in 4,4,5,5-Tetramethyl-2-(4-nitro-3-phenoxyphenyl)-1,3,2-dioxaborolane makes it unique, as it can participate in specific reactions such as reductions and nucleophilic aromatic substitutions that other similar compounds may not undergo as readily.
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-nitro-3-phenoxyphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BNO5/c1-17(2)18(3,4)25-19(24-17)13-10-11-15(20(21)22)16(12-13)23-14-8-6-5-7-9-14/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXMQVKEXNOIEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1449901.png)

![5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1449904.png)
![Tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1449905.png)


![5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1449909.png)
![2-Oxaspiro[3.3]heptan-6-ylmethanamine](/img/structure/B1449913.png)
![8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane](/img/structure/B1449915.png)
![Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1449916.png)
